molecular formula C22H21BrO B7689932 ((3-Bromopropoxy)methanetriyl)tribenzene CAS No. 76504-33-1

((3-Bromopropoxy)methanetriyl)tribenzene

Cat. No.: B7689932
CAS No.: 76504-33-1
M. Wt: 381.3 g/mol
InChI Key: KVEYKXOUXTYREU-UHFFFAOYSA-N
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Description

Contextual Significance of Triphenylmethane (B1682552) Derivatives in Chemical Research

Triphenylmethane and its derivatives are a cornerstone in the history and practice of organic chemistry. wikipedia.orgbritannica.com The basic triphenylmethane structure, (C₆H₅)₃CH, serves as the fundamental skeleton for a wide array of synthetic dyes and pH indicators. wikipedia.orgpharmaguideline.com Many of these compounds, known as triarylmethane dyes, are prized for their brilliant and intense colors, though they can be susceptible to fading in direct sunlight. pharmaguideline.comslideshare.net

Beyond their use as dyes, triphenylmethane derivatives, particularly the triphenylmethyl (trityl) group, are of immense importance as protecting groups in multi-step organic synthesis. wikipedia.org The bulky nature of the trityl group allows it to selectively shield certain functional groups, commonly alcohols, from reacting, enabling chemists to carry out transformations on other parts of a complex molecule. wikipedia.orgwikipedia.org This strategic use of the trityl group is a key technique in the synthesis of intricate molecules like peptides and nucleosides. wikipedia.org The stability of trityl ethers under various conditions, and the relative ease of their removal, makes them a versatile tool for the synthetic chemist.

Structural Characteristics of Arylmethanes and Functionalized Aliphatic Chains

((3-Bromopropoxy)methanetriyl)tribenzene is an arylmethane, specifically a triphenylmethane derivative. Its core is a central carbon atom bonded to three phenyl rings, which defines the triphenylmethane portion of the molecule. This structure is then linked via an ether oxygen to a three-carbon aliphatic chain (a propoxy group). A key feature of this aliphatic chain is the presence of a bromine atom at the terminal position, making it a functionalized chain.

The functionalized aliphatic chain, a 3-bromopropoxy group, introduces a reactive site at the end of the molecule, distant from the bulky trityl group. The carbon-bromine bond is a key feature, making the terminal carbon atom electrophilic and susceptible to nucleophilic attack. This allows the aliphatic chain to act as an alkylating agent.

Overview of Organobromine Compounds in Synthetic Design

Organobromine compounds, which are organic molecules containing a carbon-bromine bond, are a significant class of compounds in organic synthesis. wikipedia.org Bromine's electronegativity renders the adjacent carbon atom electrophilic, making alkyl bromides effective alkylating agents in a variety of reactions. wikipedia.org The carbon-bromine bond has a reactivity that is intermediate between that of organochlorine and organoiodine compounds, often providing a good balance between stability and reactivity for many synthetic applications. wikipedia.org

The versatility of organobromine compounds is evident in their wide range of applications. They are used in the formation of Grignard reagents, in coupling reactions, and as precursors in the synthesis of many other functional groups. wikipedia.org While some organobromine compounds have faced scrutiny for their environmental impact, their utility in the controlled and selective construction of complex molecules remains a vital aspect of modern synthetic chemistry. wikipedia.orgyoutube.com The development of new and safer methods for bromination continues to be an active area of research. researchgate.net

Research Rationale for Investigating this compound

While specific research dedicated solely to this compound is not abundant in publicly available literature, the rationale for its investigation can be inferred from its structure. The molecule is bifunctional: it contains a bulky, lipophilic triphenylmethane group and a reactive bromo-functionalized alkyl chain.

This structure makes it a potentially valuable tool in various synthetic contexts. The triphenylmethane group can act as a "handle" to increase solubility in nonpolar organic solvents or to introduce a sterically demanding group into a target molecule. The terminal bromine atom on the propoxy chain serves as a reactive point for further chemical transformations. For instance, it could be used to tether the triphenylmethane group to another molecule through nucleophilic substitution. A supporting information document for a patent describes the synthesis of a similar compound, O-trityl-2-bromoethan-1-ol, which is then used as an alkylating agent in the preparation of more complex molecules for medicinal chemistry research. amazonaws.com This suggests that this compound could be used in a similar fashion, for example, in the development of new pharmaceutical agents or materials.

Scope of Academic Inquiry into this compound

The academic inquiry into this compound appears to be in its early stages, with the compound being available from commercial suppliers but not yet the subject of extensive, dedicated studies. chembuyersguide.com The primary focus of any investigation would likely be on its utility as a synthetic intermediate.

Future research could explore several avenues:

Synthesis and Optimization: Developing efficient and scalable methods for the synthesis of this compound.

Reactivity Studies: Investigating the scope of its reactions with various nucleophiles to understand its utility as an alkylating agent.

Applications in Materials Science: Exploring its use in the synthesis of novel polymers or functional materials where the bulky triphenylmethane group could impart specific physical properties.

Medicinal Chemistry: Employing it as a building block for the synthesis of new biologically active compounds, where the triphenylmethane moiety could serve as a scaffold or a pharmacophore.

Given the well-established chemistry of both triphenylmethane derivatives and organobromine compounds, the academic inquiry into this compound has a solid foundation upon which to build.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₁BrO
Molecular Weight381.31 g/mol
CAS Number76504-33-1

This table presents basic physicochemical data for the compound.

Compound Names Mentioned in this Article

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-bromopropoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEYKXOUXTYREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromopropoxy Methanetriyl Tribenzene and Analogues

Foundational Strategies for the Triphenylmethane (B1682552) Scaffold Assembly

The synthesis of triarylmethanes (TRAMs), the structural heart of ((3-Bromopropoxy)methanetriyl)tribenzene, has been a subject of extensive research due to the prevalence of this motif in dyes, molecular probes, and pharmacologically active compounds. nih.govslideshare.net Foundational strategies for assembling the triphenylmethane scaffold can be broadly categorized into catalytic approaches, electrophilic aromatic substitution reactions, and reductive pathways from triarylmethanol precursors. nih.govrsc.org In recent years, transition metal-catalyzed methods have emerged as powerful alternatives to classical techniques, offering higher selectivity and applicability to a wider range of functionalized molecules. acs.orgacs.org

Catalytic Approaches to Triarylmethane Synthesis

Catalysis has revolutionized the synthesis of triarylmethanes, providing routes that are often more efficient and selective than traditional methods. acs.orgacs.org These approaches primarily involve transition metal catalysis, which facilitates the formation of the key carbon-carbon bonds that define the triarylmethane structure.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the direct synthesis of triarylmethanes, significantly expanding the toolkit for creating these complex structures. rsc.orgresearchgate.net These methods typically involve the coupling of an aryl or diarylmethyl electrophile with an aryl nucleophile, catalyzed by a transition metal complex, most commonly palladium. nih.govresearchgate.net

One of the most significant advances is the use of palladium-catalyzed Suzuki-Miyaura reactions. nih.gov This methodology allows for the coupling of diarylmethyl esters with arylboronic acids under mild conditions. nih.gov The use of diarylmethyl esters as electrophiles is particularly advantageous as they can be easily derived from abundant and stable diarylmethanols. nih.gov Research has demonstrated that these reactions can proceed with a broad substrate scope, accommodating various functional groups and even complex aromatic systems. nih.gov

Recent progress has also focused on the activation of traditionally inert bonds, such as C–O and C–H bonds, which simplifies synthetic routes and reduces the number of required steps. acs.org For example, palladium-catalyzed C–H arylation of diarylmethanes with aryl bromides has been developed, followed by in situ oxidation to produce triarylmethanol cores, which can then be reduced to the desired triarylmethane. nih.gov

Below is a table summarizing key findings in transition metal-catalyzed triarylmethane synthesis:

Catalyst SystemElectrophileNucleophileKey Features & Findings
Pd(OAc)₂ / LigandDiarylmethyl esters (e.g., 2,3,4,5,6-pentafluorobenzoates)Arylboronic acidsMild reaction conditions; broad substrate scope, including those without extended aromatic systems; can be stereospecific. nih.gov
Pd(OAc)₂ / NiXantphosAryl bromidesDiarlymethanes (via C-H activation)Tandem arylation/oxidation to form triarylmethanols at room temperature; uses air as the oxidant. nih.gov
Pd(OAc)₂ / Chiral Amino Acid LigandDiaryl(2-pyridyl)methanes (via C-H activation)Alkyl groupsFirst transition metal-catalyzed enantioselective synthesis of triarylmethanes. acs.org

Silver catalysis has emerged as a highly efficient method for the synthesis of unsymmetrical triarylmethanes, particularly through direct benzylation reactions. nih.govrsc.org These methods often employ a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), to activate an arene ring towards electrophilic attack by a carbocation generated from a benzhydrol derivative. nih.govresearchgate.netrsc.org

A notable application is the silver-catalyzed direct dibenzylation of acetanilides with benzhydrol derivatives. nih.govrsc.org This approach is tolerant of a wide variety of functional groups and produces the corresponding triarylmethane products in moderate to good yields under mild conditions. nih.govrsc.orgrsc.org Mechanistic studies suggest that the silver ions play a crucial role in activating the aromatic ring, while a strong acid, like trifluoromethanesulfonic acid (TfOH), facilitates the formation of the necessary carbocation from the alcohol precursor. nih.govrsc.org

The key advantages of silver-catalyzed methods include their high efficiency and the ability to construct aniline-containing triarylmethanes, which are important substructures in many bioactive compounds and dyes. rsc.org

The following table highlights representative examples of silver-catalyzed benzylation for triarylmethane synthesis:

CatalystArene SubstrateBenzylating AgentConditionsKey Outcome
AgOTfAcetanilidesDiphenylmethanol derivativesMild conditionsEfficient synthesis of unsymmetrical, aniline-containing triarylmethanes. nih.govrsc.org
AgOTf / TfOHAcetanilidesBenzhydrol derivativesMild conditionsProvides access to a wide variety of functionalized triarylmethanes in good yields. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution for Triarylmethane Formation

Electrophilic aromatic substitution, particularly the Friedel-Crafts reaction, represents the most traditional and widely employed strategy for the synthesis of the triarylmethane scaffold. rsc.org This approach involves the reaction of an aromatic compound with an electrophilic carbon source in the presence of a catalyst, typically a strong Lewis or Brønsted acid. nih.gov

The classical Friedel-Crafts synthesis of triphenylmethane itself involves the reaction of three equivalents of benzene (B151609) with one equivalent of chloroform, catalyzed by aluminum chloride. wikipedia.orgfirsthope.co.in The mechanism proceeds through the formation of a dichloromethyl cation (CHCl₂⁺) or a related electrophilic species, which then sequentially alkylates three benzene rings.

Alternatively, diarylmethanols can serve as precursors in Friedel-Crafts type arylations. researchgate.netacs.org In the presence of an acid catalyst, the diarylmethanol is protonated and loses water to form a stable diarylmethyl carbocation. This carbocation then acts as the electrophile, attacking an electron-rich aromatic ring to complete the triarylmethane framework. researchgate.net This method is particularly useful for synthesizing unsymmetrical triarylmethanes. acs.org

Various Lewis acids have been employed to catalyze these reactions, with the goal of achieving higher yields, better regioselectivity, and milder reaction conditions. Recent developments have explored the use of catalysts like ytterbium triflate and 3-methyl-1-sulfonic acid imidazolium (B1220033) tetrachloroaluminate for the reaction between anilines or other electron-rich arenes and aldehydes. nih.govresearchgate.net

A summary of different Friedel-Crafts approaches is presented below:

CatalystElectrophilic PrecursorAromatic NucleophileConditionsKey Features
AlCl₃ChloroformBenzeneStandard Friedel-CraftsClassic, straightforward synthesis of the parent triphenylmethane. wikipedia.org
Lewis/Brønsted AcidsDiarylmethanolsElectron-rich arenes/heteroarenesAcid catalysisForms a diarylmethyl carbocation intermediate; good for unsymmetrical TRAMs. researchgate.netacs.org
Ytterbium (Yb) catalystHetero(aryl) aldehydesSecondary anilinesHigh pressure (9 kbar)Broad substrate scope for aldehydes; produces symmetric bis(N-alkylaniline)triarylmethanes. nih.gov
[Msim]AlCl₄Aromatic aldehydesAnisole, phenols, indolesSolvent-freeGreen methodology with a reusable catalyst and excellent yields. researchgate.net

Reductive Pathways from Triarylmethanol Precursors

Another important strategy for the synthesis of triarylmethanes involves the reduction of triarylmethanol precursors. nih.govrsc.org This two-step approach first involves the synthesis of the triarylmethanol, often via the addition of an organometallic reagent (like a Grignard or organolithium reagent) to a diaryl ketone (e.g., benzophenone), followed by the reduction of the resulting tertiary alcohol to the triarylmethane. rsc.orgnsf.gov

The reduction step can be accomplished using various reducing agents. A common method involves the use of formic acid, which can efficiently reduce triarylmethanols to their corresponding triarylmethanes. rsc.org The mechanism is believed to involve the formation of a stable triarylmethyl carbocation, which is then reduced by a hydride transfer from the formate (B1220265) ion. rsc.org This pathway is particularly effective, although in some cases, such as with fluorine-substituted triarylmethanols, side reactions involving nucleophilic substitution by water can occur. rsc.org

This reductive pathway offers a versatile route to triarylmethanes, as the precursor triarylmethanols can be constructed from a wide array of readily available ketones and organometallic reagents.

Solvent-Free Synthetic Protocols

Solvent-free reaction conditions are gaining prominence in organic synthesis due to their environmental benefits and often improved reaction kinetics. For the synthesis of trityl ethers, including this compound, several solvent-free methods have been explored, primarily utilizing either mechanical energy (ball-milling) or microwave irradiation to drive the reaction.

One effective solvent-free approach involves the reaction of an alcohol with trityl chloride under ball-milling conditions. academie-sciences.fr This mechanochemical method can efficiently produce trityl ethers in high yields. For instance, the reaction of various alcohols with triphenylmethanol (B194598) in the presence of a solid-supported acid catalyst like MCM-41-SO3H under solvent-free ball-milling at room temperature has been reported to give the corresponding trityl ethers in excellent yields. academie-sciences.fr This method avoids the use of toxic solvents and simplifies the work-up procedure.

Microwave irradiation offers another powerful technique for conducting solvent-free syntheses. The protection of alcohols and nucleosides with trityl chlorides in the presence of triethylamine (B128534) under microwave irradiation has been demonstrated to be a very simple and efficient method. ajol.inforesearchgate.net This technique often leads to significantly reduced reaction times and high product yields. ajol.info

MethodCatalyst/BaseConditionsTypical YieldsReference
Ball-millingMCM-41-SO3HRoom TemperatureHigh academie-sciences.fr
MicrowaveTriethylamine300-700 W65-96% ajol.info

This table presents common solvent-free methods for tritylation, adaptable for the synthesis of this compound.

Regioselective Introduction of the (3-Bromopropoxy) Moiety

The regioselective introduction of the (3-bromopropoxy) group is a critical step in the synthesis of the target molecule. This can be achieved through various strategies, primarily involving the reaction of a trityl source with a C3 bromo-alcohol or a di-halogenated propane.

A straightforward approach to forming the ether linkage is the alkylation of triphenylmethanol or its derivatives with a brominated propyl compound. A common precursor for this purpose is 1,3-dibromopropane. In a typical reaction, triphenylmethanol would be deprotonated by a base to form the triphenylmethoxide, which would then act as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. The challenge in this approach is to achieve mono-alkylation and avoid the formation of the di-tritylated byproduct. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-ether.

Alternatively, the reaction can be performed under acidic conditions, where triphenylmethanol is protonated and loses water to form the stable trityl cation. This cation is then attacked by the hydroxyl group of 3-bromo-1-propanol (B121458). The use of an acid catalyst can facilitate this process. nih.gov

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a triphenylmethyl halide (trityl chloride or bromide) with 3-bromo-1-propanol in the presence of a base. nih.gov The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then displaces the halide from the trityl group.

The bulky nature of the trityl group generally favors SN1-type reactions, proceeding through the formation of the highly stable trityl cation. total-synthesis.com The reaction is often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, which also serves to neutralize the hydrogen halide formed during the reaction. ajol.infototal-synthesis.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com

The regioselectivity of this reaction is generally high for the primary hydroxyl group of 3-bromo-1-propanol due to the steric hindrance of the trityl group, which preferentially reacts with less sterically hindered alcohols. total-synthesis.comacs.org

ReactantsReagentsMechanismKey Considerations
Triphenylmethanol + 1,3-dibromopropaneBase (e.g., NaH)SN2Control of stoichiometry to favor mono-alkylation.
Triphenylmethanol + 3-bromo-1-propanolAcid catalystSN1Formation of stable trityl cation.
Trityl chloride + 3-bromo-1-propanolBase (e.g., Pyridine, Et3N), optional catalyst (DMAP)SN1High regioselectivity for the primary alcohol.

This table outlines the primary nucleophilic displacement strategies for forming the propoxy chain.

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is inherently a multi-step process, starting from readily available precursors. A common and logical pathway would involve the following key transformations:

Formation of the Trityl Precursor: Triphenylmethanol is a common starting material and can be synthesized via a Grignard reaction between phenylmagnesium bromide and either benzophenone (B1666685) or diethyl carbonate. youtube.comrsc.org Alternatively, trityl chloride can be prepared from triphenylmethanol by reaction with a chlorinating agent like thionyl chloride or acetyl chloride. acgpubs.org

Preparation of the Brominated Propyl Moiety: 3-Bromo-1-propanol is a key reagent and can be synthesized from 1,3-propanediol (B51772). A selective bromination can be achieved by reacting 1,3-propanediol with hydrobromic acid in glacial acetic acid, which transiently protects one hydroxyl group as an acetate (B1210297). guidechem.com

Etherification: The final step is the coupling of the trityl group with the 3-bromopropoxy chain. As detailed in section 2.2, this is typically achieved via a Williamson ether synthesis, reacting trityl chloride with 3-bromo-1-propanol in the presence of a base. nih.govtotal-synthesis.com

An alternative multi-step pathway could involve the initial formation of a diol containing the trityl group, followed by selective bromination of the terminal hydroxyl group. However, the former pathway is generally more direct and utilizes more readily available starting materials. The trityl group is a well-established protecting group in organic synthesis, and its introduction is a common step in many multi-step syntheses. wikipedia.orgru.nl

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation.

The choice of solvent can have a significant impact on the efficiency of the tritylation reaction. For the reaction of trityl chloride with an alcohol, a variety of solvents have been investigated. Dichloromethane (DCM) is often found to be a highly effective solvent, leading to good yields and reasonable reaction times. nih.govacs.org Acetonitrile is another suitable solvent for this transformation. nih.govacs.org In some cases, the reaction is carried out in pyridine, which acts as both the solvent and the base. total-synthesis.com

The use of ionic liquids as recyclable catalysts and reaction media has also been explored for tritylation reactions. nih.govnih.gov For instance, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate ([EMIM]AlCl4) has been shown to be an effective catalyst for the tritylation of alcohols with triphenylmethanol in dichloromethane. nih.gov

The following table summarizes the effect of different solvents on the tritylation of propargyl alcohol with triphenylmethanol, which provides insight into solvent choices for the synthesis of this compound. acs.org

SolventYield (%)Reaction Time (h)Reference
Dichloromethane (DCM)952.5 acs.org
Acetonitrile923.0 acs.org
Chloroform854.0 acs.org
Toluene306.0 acs.org
Tetrahydrofuran (THF)No reaction- acs.org

This table illustrates the influence of solvent selection on the efficiency of a representative tritylation reaction.

Catalyst Loading and Reusability in this compound Synthesis

While specific studies on catalyst loading and reusability for the synthesis of this compound are not extensively documented in the literature, research on analogous trityl ether syntheses provides valuable insights into current and emerging trends. The focus has shifted from traditional methods, which often employ stoichiometric amounts of a base like triethylamine, to catalytic systems that offer economic and environmental advantages. researchgate.net

A notable development is the use of Lewis acid-based ionic liquids as recyclable catalysts for the tritylation of alcohols. For instance, 1-ethyl-3-methylimidazolium tetrachloroaluminate (EMIM·AlCl₄) has been effectively used as a catalyst for this transformation. acs.orgacs.org In a model study, the tritylation of various alcohols was achieved with a catalyst loading of just 5 mol %. acs.orgacs.org This method is compatible with a range of functional groups and demonstrates good chemoselectivity. acs.org

A key advantage of using such ionic liquid catalysts is their potential for reuse. After the reaction, the catalyst can be recovered and utilized in subsequent batches with minimal loss of activity. Research has shown that the EMIM·AlCl₄ catalyst can be recycled and reused for up to four cycles while maintaining high product yields. acs.org This reusability significantly enhances the sustainability and cost-effectiveness of the synthetic process.

Another promising area is the use of tritylium (B1200429) salts as organocatalysts. For example, tritylium tetrafluoroborate (B81430) has been employed at very low catalyst loadings (as low as 0.5 mol %) for related transformations, highlighting the high efficiency of these catalysts. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential for low-loading catalytic systems in trityl chemistry.

The table below summarizes the reusability of an ionic liquid catalyst in a representative tritylation reaction, showcasing the viability of this approach for synthesizing trityl ethers.

Catalyst Catalyst Loading (mol%) Recycle Number Yield (%)
EMIM·AlCl₄51~95
EMIM·AlCl₄52~94
EMIM·AlCl₄53~92
EMIM·AlCl₄54~88

This table presents representative data on catalyst reusability in the synthesis of trityl ethers using an ionic liquid catalyst. acs.org

It is important to note that the synthesis of the closely related compound, 1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene, has been reported using a stoichiometric amount of triethylamine, indicating that catalytic methods are not yet universally applied for all such analogues. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogues are critical steps to obtain the compound in high purity. A variety of standard and advanced techniques are employed, often in combination, to remove unreacted starting materials, byproducts, and catalysts.

A common initial step following the reaction is a liquid-liquid extraction. The reaction mixture is typically treated with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize any acidic components. acs.org The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. acs.orgtotal-synthesis.com The combined organic layers are subsequently dried over an anhydrous salt, for instance, magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, and the solvent is removed under reduced pressure. acs.orgtotal-synthesis.com

For further purification, column chromatography is a widely used and effective method. acs.orgtotal-synthesis.com The crude product is loaded onto a stationary phase, such as silica (B1680970) gel or neutral alumina, and eluted with a suitable solvent system. acs.orgtotal-synthesis.com A common eluent for trityl ethers is a mixture of petroleum ether or hexane (B92381) with ethyl acetate, with the polarity of the mixture adjusted to achieve optimal separation. acs.orgacs.org

Recrystallization is another powerful technique for purifying solid trityl compounds. This involves dissolving the crude product in a hot solvent, such as ethanol, and allowing it to cool slowly, which leads to the formation of pure crystals. total-synthesis.com

An alternative purification strategy involves the precipitation of the trityl compound. In some cases, the desired product can be selectively precipitated from a solution. For example, by dissolving the crude residue in anhydrous ether and adding a small amount of an amine like diethylamine, the trityl derivative can be precipitated as its salt, leaving soluble impurities behind in the solvent. total-synthesis.com

The table below outlines common purification techniques used for trityl ethers and their specific applications.

Technique Description Typical Reagents/Solvents Purpose
Extraction Partitioning the product between two immiscible liquid phases.Ethyl acetate, Diethyl ether, Saturated NaHCO₃ solution.Initial removal of water-soluble impurities and neutralization.
Drying Removal of residual water from the organic phase.Anhydrous MgSO₄, Anhydrous Na₂SO₄.To prevent interference from water in subsequent steps.
Column Chromatography Separation based on differential adsorption on a solid phase.Silica gel, Neutral alumina, Hexane/Ethyl acetate gradients.High-purity separation from byproducts and starting materials.
Recrystallization Purification of solids based on differences in solubility.Ethanol.To obtain a highly crystalline and pure final product.
Precipitation Inducing the formation of a solid from a solution.Diethyl ether, Diethylamine.Selective isolation of the product from soluble impurities.

This table summarizes common laboratory techniques for the purification and isolation of trityl ethers. acs.orgacs.orgtotal-synthesis.com

Mechanistic Insights into the Reactivity of 3 Bromopropoxy Methanetriyl Tribenzene

Exploration of Reaction Mechanisms on the Triphenylmethane (B1682552) Core

The reactivity of ((3-bromopropoxy)methanetriyl)tribenzene is fundamentally anchored in the chemical behavior of its triphenylmethane scaffold. wikipedia.orgfirsthope.co.in This core structure is renowned for its ability to stabilize reactive intermediates, which dictates the primary reaction pathways it undergoes.

Carbocationic Intermediates in Triphenylmethane Derivatization

A defining characteristic of the triphenylmethane group is its exceptional ability to stabilize a positive charge on the central carbon atom, forming the triphenylmethyl or "trityl" carbocation. firsthope.co.in This stability arises from the extensive delocalization of the positive charge across the three phenyl rings through resonance. wikipedia.org The formation of this carbocation is a key step in many reactions of triphenylmethane derivatives.

The generation of the trityl carbocation can be achieved through various methods, including the treatment of triphenylmethanol (B194598) with a strong acid or the reaction of a triphenylmethyl halide with a Lewis acid. wikipedia.org Once formed, the triphenylmethyl carbocation is a potent electrophile and will readily react with a variety of nucleophiles. The stability of this carbocation allows for reactions to occur under relatively mild conditions.

The general mechanism for the formation of a triphenylmethane derivative via a carbocationic intermediate can be represented as follows:

Step 1: Formation of the Triphenylmethyl Carbocation (C₆H₅)₃C-X → (C₆H₅)₃C⁺ + X⁻ (where X is a leaving group, such as a halide or hydroxyl group)

Step 2: Nucleophilic Attack (C₆H₅)₃C⁺ + Nu⁻ → (C₆H₅)₃C-Nu (where Nu⁻ is a nucleophile)

Radical Mechanisms in the Reactivity of Related Triarylmethanes

In addition to carbocationic pathways, the triphenylmethane core can also support radical intermediates. The triphenylmethyl radical, first discovered by Moses Gomberg in 1900, is a remarkably stable free radical due to the delocalization of the unpaired electron over the three phenyl rings. rsc.org This stability lowers the bond dissociation energy of the C-H bond on the central carbon, making it susceptible to abstraction. wikipedia.org

Radical reactions involving the triphenylmethane core are often initiated by light or heat and can proceed via a chain mechanism. youtube.com For instance, the reaction of triphenylmethane with bromine in the presence of UV light can lead to the formation of triphenylmethyl bromide through a free radical substitution pathway. youtube.com

The stability of the triphenylmethyl radical is a key factor in its persistence and the types of reactions it can undergo. This radical can react with oxygen and other radical species. rsc.org

Electron Transfer Processes in Substitution Reactions

Electron transfer is another fundamental process that can initiate reactions at the triphenylmethane core. Both the formation of the triphenylmethyl carbocation and the triphenylmethyl radical can be viewed through the lens of electron transfer.

For example, the oxidation of triphenylmethane can lead to the formation of the triphenylmethyl carbocation via the removal of an electron. firsthope.co.in Conversely, the reduction of a triphenylmethyl halide with a metal like zinc can generate the triphenylmethyl radical through the addition of an electron. rsc.org These electron transfer events are often the initial steps that lead to subsequent substitution or coupling reactions.

Influence of the (3-Bromopropoxy) Group on Reaction Pathways and Selectivity

The (3-bromopropoxy) group introduces a layer of complexity to the reactivity of the triphenylmethane core, influencing reaction pathways and selectivity through a combination of electronic and steric effects, as well as providing an additional reactive site.

Furthermore, the 3-bromopropoxy chain itself can participate in reactions. The bromine atom is a good leaving group, making the terminal carbon of the chain susceptible to nucleophilic attack. This could lead to intramolecular cyclization reactions, where a nucleophilic portion of the molecule attacks the carbon bearing the bromine, or intermolecular reactions with external nucleophiles.

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. The stability of the intermediates and transition states plays a crucial role in determining the reaction kinetics.

The formation of the highly stabilized triphenylmethyl carbocation is a thermodynamically favorable process. wikipedia.org However, the kinetics of its formation will depend on the nature of the leaving group and the reaction conditions. The presence of the (3-bromopropoxy) group is expected to have a modest influence on the thermodynamics of carbocation formation due to the competing electronic effects.

Below is a table with representative kinetic data for the reaction of triphenylmethyl derivatives with nucleophiles. While specific data for this compound is not available, these values provide a useful reference for the reactivity of the triphenylmethane core.

Triphenylmethyl DerivativeNucleophileSolventRate Constant (k) at 25 °C (M⁻¹s⁻¹)Reference
Triphenylmethyl chlorideH₂OAcetone/Water4.5 x 10⁻³ ucl.ac.uk
Triphenylmethyl chlorideN₃⁻Acetone/Water1.2 x 10¹ ucl.ac.uk
Triphenylmethyl bromideH₂OAcetone/Water1.5 x 10⁻¹ ucl.ac.uk

The thermodynamic stability of the triphenylmethyl radical is also a key factor in its reactions. The bond dissociation energy (BDE) of the C-H bond in triphenylmethane is significantly lower than that in many other hydrocarbons, making radical abstraction a thermodynamically accessible pathway. wikipedia.org

Role of Steric and Electronic Effects in this compound Chemistry

The reactivity of this compound is a direct consequence of the interplay between steric and electronic effects.

Electronic Effects:

Triphenylmethane Core: The three phenyl groups are powerful electron-withdrawing groups by induction but can act as electron-donating groups through resonance to stabilize a positive charge or a radical at the central carbon. wikipedia.org

Steric Effects:

The triphenylmethane core is sterically hindered due to the bulk of the three phenyl rings. wikipedia.org This steric bulk can influence the approach of nucleophiles and other reactants, affecting reaction rates and, in some cases, dictating the regioselectivity of reactions on the phenyl rings. numberanalytics.com

The table below summarizes the expected electronic and steric effects of the key components of the molecule.

ComponentElectronic EffectSteric Effect
Triphenylmethane CoreInductive withdrawal, Resonance stabilization of cations/radicalsHigh
(3-Bromopropoxy) GroupResonance donation (oxygen), Inductive withdrawal (oxygen and bromine)Moderate and flexible

Computational and Theoretical Investigations of 3 Bromopropoxy Methanetriyl Tribenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method that has been successfully applied to a wide range of molecules, including derivatives of triphenylmethane (B1682552) and various ethers. nih.govnih.govmdpi.com DFT calculations for ((3-Bromopropoxy)methanetriyl)tribenzene would likely be performed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. nih.gov By employing a suitable functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, one can obtain a detailed picture of the molecule's three-dimensional arrangement and the distribution of electron density. epstem.net For instance, in studies of other complex organic molecules, DFT has been used to calculate structural parameters like bond lengths and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions. researchgate.net

A key aspect of DFT studies is the ability to predict various chemical reactivity descriptors. nih.gov For this compound, these would include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the ability of the molecule to attract electrons.

Chemical Hardness and Softness: Indicators of the molecule's resistance to change in its electron distribution.

These parameters provide a quantitative basis for understanding the molecule's potential behavior in chemical reactions.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, a molecular orbital analysis would likely reveal that the HOMO is primarily localized on the electron-rich triphenylmethyl (trityl) group, while the LUMO may have significant contributions from the bromopropoxy moiety, particularly the C-Br antibonding orbital. The HOMO-LUMO gap would provide an estimate of the energy required for electronic excitation, which is relevant for understanding its potential photochemical properties. In related studies of triphenylamine-based dyes, the HOMO and LUMO distributions were found to be well-separated, which is a desirable characteristic for certain applications. nih.gov

Property Description Relevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons, likely centered on the trityl group.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons, potentially influenced by the bromopropoxy group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Conformational Landscape and Energetics of this compound

The trityl group is known for its distinctive propeller-like conformation, where the three phenyl rings are twisted out of a common plane to minimize steric hindrance. nih.gov The conformational landscape of this compound would be further complicated by the flexible (3-bromopropoxy) chain. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, would be necessary to identify the stable conformers and their relative energies. mdpi.com

The key dihedral angles that would define the conformation of this molecule include those describing the orientation of the phenyl rings relative to the central carbon and the torsions within the bromopropoxy chain. nih.gov The relative energies of the different conformers would determine their population at a given temperature. In a study on trityl-containing alcohols, the helicity of the trityl group was found to be a crucial factor in determining the low-energy structures. nih.gov For this compound, it is expected that multiple low-energy conformers exist, differing in the orientation of the ether linkage and the position of the bromine atom relative to the bulky trityl group.

Conformational Feature Description Expected Influence on this compound
Trityl Group Helicity The propeller-like twist of the three phenyl rings.Creates a chiral, sterically hindered environment. nih.gov
Propoxy Chain Torsion Rotation around the C-C and C-O bonds of the side chain.Leads to multiple possible orientations of the bromine atom relative to the rest of the molecule.
Relative Stabilities The energy differences between the various conformers.Determines the equilibrium distribution of conformers and influences the overall properties of the compound.

Prediction of Spectroscopic Signatures (Excluding Direct Data)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. acs.org For this compound, the prediction of its NMR and IR spectra would be of significant interest.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. epstem.net For this compound, these calculations would help in assigning the complex array of signals expected from the numerous non-equivalent protons and carbons in the molecule. The predicted shifts would be influenced by the anisotropic effects of the phenyl rings and the electronic influence of the ether oxygen and the bromine atom.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. epstem.net For the target molecule, characteristic vibrational modes would include the C-H stretching of the aromatic rings, the C-O-C stretching of the ether linkage, and the C-Br stretching of the alkyl halide. Comparing the predicted spectrum with experimental data can help confirm the molecule's structure. In studies of polycyclic aromatic hydrocarbons, machine learning models trained on DFT-computed spectra have been used to predict IR emission spectra. arxiv.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the pathways of chemical reactions, providing insights into reaction mechanisms and kinetics. researchgate.net For this compound, an interesting reaction to model would be its cleavage, as trityl ethers are commonly used as protecting groups in organic synthesis. acs.orgacs.org

Reaction pathway modeling would involve identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. The energies of these species would be calculated using a high level of theory. The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and vibrational frequencies of the transition state allows for the calculation of the activation energy, which is related to the reaction rate.

For example, the acid-catalyzed cleavage of the ether bond in this compound could be modeled. This would likely involve the protonation of the ether oxygen, followed by the departure of the stable triphenylmethyl cation. Locating the transition state for the C-O bond cleavage would provide a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

Applications of 3 Bromopropoxy Methanetriyl Tribenzene in Advanced Materials and Chemical Synthesis

Potential as Precursors for Organic Dyes and Pigments

The triphenylmethane (B1682552) scaffold is the foundational structure for a vast class of synthetic organic dyes and pigments known as triarylmethane dyes. Current time information in Bell County, US.elsevierpure.com These dyes are characterized by their brilliant and intense colors, spanning a wide spectrum that includes reds, violets, blues, and greens. elsevierpure.com The color in these molecules arises from the extended π-conjugated system of the triarylmethyl cation.

While ((3-Bromopropoxy)methanetriyl)tribenzene is not itself a dye, its structure is primed for conversion into colored compounds. The three phenyl rings can be functionalized with auxochromic groups (e.g., -NR₂, -OH) to create a chromophore. More directly, the bromopropoxy group can be used to link the triphenylmethane core to other chromophoric systems or to anchor the molecule onto a substrate. For instance, substitution of the bromine with an amino group from an existing dye molecule could be used to modify the properties of that dye, such as its solubility or lightfastness.

The general synthetic route to triarylmethane dyes often involves the condensation of an aromatic aldehyde or a related derivative with aromatic amines or phenols. this compound, through functionalization of its bromine atom, could be transformed into a reactive intermediate suitable for incorporation into such synthetic pathways.

Table 1: Representative Triarylmethane Dyes and Their Properties

Dye NameColorKey Functional Groups
Malachite GreenGreenDimethylamino
Crystal VioletVioletDimethylamino
FuchsineMagenta/RedAmino/Methylamino
PhenolphthaleinColorless to Pink (pH-dependent)Hydroxyl, Carboxyl

This table presents examples of dyes based on the triphenylmethane core structure to illustrate the color potential of this class of compounds.

Role in the Development of Fluorescent Organic Materials

Many triphenylmethane dyes exhibit fluorescence, a property that makes them valuable as fluorescent probes and in materials for organic light-emitting diodes (OLEDs). Current time information in Bell County, US.bldpharm.com The fluorescence of these molecules is often sensitive to their environment, such as solvent polarity or binding to a target molecule. bldpharm.com Triphenylmethane dyes themselves have been investigated as fluorescent probes for recognizing specific DNA structures like G-quadruplexes. bldpharm.com Their fluorescence can be enhanced upon binding, as the restriction of intramolecular vibrations reduces non-radiative decay pathways. bldpharm.com

The compound this compound could serve as a precursor for novel fluorescent materials in several ways. The trityl group itself can be a component of fluorescent labels. rsc.org By replacing one of the phenyl rings with a fluorophore like pyrene, for example, highly sensitive fluorescent probes can be created. rsc.org The bromopropoxy chain of the title compound offers a convenient point of attachment for such fluorophores.

Alternatively, the entire this compound molecule can be incorporated into a larger system. The bromine atom can be substituted by a fluorescent moiety or a group that modulates the electronic properties of the triphenylmethane core to induce or enhance fluorescence. The bulky trityl group can also be used to control the solid-state packing of molecules, preventing aggregation-caused quenching and potentially promoting aggregation-induced emission (AIE), a phenomenon where fluorescence is switched on in the aggregated or solid state.

Table 2: Potential Roles of this compound in Fluorescent Systems

ComponentFunction in Fluorescent MaterialExample Application
Triphenylmethyl Core Can be part of a larger chromophore; provides steric bulk to prevent quenching.Backbone for environmentally sensitive dyes.
Bromopropoxy Chain Serves as a reactive linker to attach fluorophores or other functional units.Synthesis of fluorescent probes for biomolecules. upenn.edunih.gov
Overall Molecule Building block for materials exhibiting Aggregation-Induced Emission (AIE).Emitter layers in Organic Light-Emitting Diodes (OLEDs).

This table outlines the hypothetical contributions of the different parts of the molecule to the design of fluorescent materials.

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The trityl group is a valuable component in supramolecular chemistry due to its defined three-dimensional shape and the ability of its phenyl rings to engage in π-π stacking and C-H···π interactions. Benzyl ether dendrons are also known to self-assemble into complex, ordered supramolecular structures. mdpi.com

This compound is well-suited for use in constructing supramolecular assemblies. The rigid, propeller-like structure of the trityl group can direct the spatial arrangement of molecules. The bromopropoxy chain can be functionalized to introduce groups capable of specific, directional interactions, such as hydrogen bonding (e.g., by conversion to an alcohol, amine, or carboxylic acid) or metal coordination. This allows for the programmed self-assembly of molecules into larger, ordered structures like fibers, sheets, or capsules. Such ordered assemblies are of interest for applications in molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli.

Utility as a Monomer in Polymer Chemistry and Functional Coatings

The bifunctional nature of this compound—possessing a polymerizable handle (the bromine atom) and a bulky functional group (the trityl ether)—makes it a candidate for a specialized monomer in polymer synthesis. Polymers with bulky side chains often exhibit unique properties, such as high glass transition temperatures (Tg), increased solubility, and specific conformational preferences. For instance, poly(triphenylmethyl methacrylate) is known to adopt a stable, one-handed helical conformation.

The bromine atom in this compound can participate in various polymerization reactions. For example, it could be converted to a nucleophile that then reacts with an electrophile in a polycondensation reaction, or it could be used in atom transfer radical polymerization (ATRP). A straightforward application would be to use it to form polyethers by reacting it with a diol under conditions similar to the Williamson ether synthesis. The resulting polymer would feature the bulky trityl group on a flexible ether backbone, a combination that could be useful for creating functional coatings with specific surface properties or as a solid polymer electrolyte.

Electropolymerization is a technique used to form a polymer film directly on an electrode surface. This method is particularly useful for creating thin, uniform coatings for sensors, electrochromic devices, and corrosion protection. While direct electropolymerization of this compound is unlikely due to the lack of easily oxidizable or reducible groups on the trityl core, it can be chemically modified to become electropolymerizable.

For this purpose, the bromine atom is a key reactive site. It can be used to attach an electroactive group, such as a thiophene, pyrrole, or aniline (B41778) moiety, to the trityl ether structure. The resulting monomer could then be electropolymerized through the attached electroactive unit. This strategy would produce a polymer film where the trityl ether groups are pendant to the conductive polymer backbone. Such a material could have interesting properties for sensor applications, where the bulky trityl groups create a specific microenvironment at the electrode surface.

Intermediate in the Synthesis of Novel Organic Compounds

In synthetic organic chemistry, the trityl group is widely used as a protecting group for primary alcohols due to its steric bulk and its stability under basic and nucleophilic conditions, while being easily removable under mild acidic conditions. The compound this compound can be viewed as 3-bromo-1-propanol (B121458) protected by a trityl group. This makes it a valuable intermediate for introducing a three-carbon chain into a molecule where a terminal alcohol needs to be temporarily masked.

The primary utility of this compound as a synthetic intermediate lies in the reactivity of its carbon-bromine bond. The bromine atom is an excellent leaving group in nucleophilic substitution reactions. This allows the trityloxypropyl moiety to be easily attached to a wide variety of nucleophiles.

Table 3: Examples of Synthetic Transformations via the Bromine Moiety

NucleophileProduct TypePotential Application
Amine (R-NH₂)Secondary/Tertiary AmineSynthesis of biologically active compounds, ligands.
Thiol (R-SH)ThioetherSynthesis of self-assembled monolayers, fluorescent probes. upenn.edu
Azide (B81097) (N₃⁻)Alkyl AzidePrecursor for amines (via reduction) or triazoles (via click chemistry).
Cyanide (CN⁻)NitrileCan be hydrolyzed to a carboxylic acid or reduced to an amine.
Malonate EsterAlkylated MalonateIntermediate for synthesis of carboxylic acids and other functional groups.

This table illustrates the versatility of the bromine atom for further functionalization, opening pathways to a diverse range of novel organic compounds.

This reactivity allows chemists to construct complex molecules by first attaching the trityloxypropyl group and then, at a later stage in the synthesis, deprotecting the trityl ether to reveal the primary alcohol for further reactions. This strategy provides a powerful tool for the multi-step synthesis of natural products, pharmaceuticals, and functional materials.

Modifications of the Propoxy Chain

The propoxy chain of this compound offers a versatile platform for chemical modifications, primarily centered around the reactive carbon-bromine bond. This primary alkyl bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The bulky trityl (triphenylmethyl) group, while sterically hindering, does not prevent these transformations, although it may influence reaction kinetics. These modifications are pivotal in tailoring the molecule for specific applications in advanced materials and as a synthon in complex chemical synthesis.

The primary mechanism governing the modification of the propoxy chain is the S\textsubscriptN2 reaction. In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group in a single, concerted step. The choice of nucleophile dictates the resulting functional group, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the bromide and functionalize the propoxy chain. Common transformations include the introduction of azides, amines, and ethers.

Azide Functionalization: The reaction of this compound with sodium azide (NaN\textsubscript3) in a polar aprotic solvent, such as dimethylformamide (DMF), yields ((3-Azidopropoxy)methanetriyl)tribenzene. The azide ion (N\textsubscript3\textsuperscript-) is an excellent nucleophile for S\textsubscriptN2 reactions. masterorganicchemistry.com The resulting azido-functionalized compound is a key intermediate for further transformations. For instance, it can be reduced to the corresponding primary amine or utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". organic-chemistry.orgnih.govresearchgate.net This allows for the efficient and specific conjugation of the molecule to other entities containing an alkyne group. nih.govmdpi.com

Amine Functionalization: Primary and secondary amines can act as nucleophiles to displace the bromide, leading to the formation of secondary and tertiary amines, respectively. This alkylation reaction is a standard method for creating carbon-nitrogen bonds. The reaction typically requires a base to neutralize the hydrogen bromide formed as a byproduct.

Ether Synthesis (Williamson Ether Synthesis): The reaction of this compound with an alcohol in the presence of a strong base, or with a pre-formed alkoxide, results in the formation of a new ether linkage. youtube.comlibretexts.orgopenstax.org This classic method, known as the Williamson ether synthesis, is highly versatile for constructing unsymmetrical ethers. libretexts.orgopenstax.org For instance, reaction with sodium methoxide (B1231860) would yield ((3-Methoxypropoxy)methanetriyl)tribenzene. The less hindered nature of the primary alkyl halide favors the S\textsubscriptN2 pathway over competing elimination reactions. libretexts.org

The table below summarizes these key modifications of the propoxy chain.

Starting MaterialReagent(s)SolventProductReaction Type
This compoundSodium azide (NaN₃)DMF((3-Azidopropoxy)methanetriyl)tribenzeneSₙ2
This compoundPrimary/Secondary Amine, Basee.g., AcetonitrileAlkylated AmineSₙ2
This compoundAlcohol, Strong Base (e.g., NaH)THFEther DerivativeWilliamson Ether Synthesis (Sₙ2)
This compoundAlkoxide (e.g., NaOCH₃)MethanolEther DerivativeWilliamson Ether Synthesis (Sₙ2)

Q & A

Q. Methodological Insight :

  • Use kinetic studies (e.g., UV-Vis monitoring) to track reaction progress.
  • Employ computational modeling (DFT) to predict activation barriers for substitution pathways .
  • Validate results with in situ NMR or MS to identify intermediates .

Advanced: What analytical techniques are effective for characterizing this compound in fuel mixtures?

In fuel matrices, Accutrace™ S10 is detected alongside dyes (e.g., Solvent Red 24) using:

  • Spectrophotometry : Measure absorbance at 600–700 nm for anthraquinone co-markers, then subtract background to isolate Accutrace™ S10 signals .
  • Chromatography : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) to separate brominated markers from hydrocarbons .
  • Mass Spectrometry : LC-ESI-MS in positive ion mode for high specificity, targeting m/z corresponding to [M+Br]⁺ ions .

Methodological Insight : Calibrate instruments using spiked fuel samples with known Accutrace™ S10 concentrations (1.25–4.5 kg/5,000 hL) to minimize matrix effects .

Basic: What stability considerations apply to this compound during storage?

The compound is stable under dry, room-temperature conditions but may degrade via hydrolysis or photolysis in humid or UV-exposed environments.

Q. Methodological Insight :

  • Store in amber glass vials under argon.
  • Monitor purity via periodic TLC or HPLC (retention time shifts indicate degradation) .

Advanced: How can computational chemistry predict the reactivity of this compound?

Molecular dynamics (MD) simulations and density functional theory (DFT) are used to:

  • Model steric effects of the tribenzene core on bromopropoxy group reactivity.
  • Predict regioselectivity in substitution reactions (e.g., preferential attack at the para position) .

Methodological Insight : Use software like Gaussian or GROMACS with force fields parameterized for brominated aromatics. Validate simulations with experimental kinetic data .

Advanced: What strategies optimize the synthesis of this compound derivatives for material science?

To design derivatives for polymers or liquid crystals:

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) to enhance thermal stability.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to extend conjugation .

Methodological Insight : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to improve coupling efficiency in non-polar solvents .

Basic: What safety protocols are recommended for handling this compound?

The compound is classified with hazard codes XN (Harmful) and risk phrases H315-H319 (skin/eye irritation).

Q. Methodological Insight :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Dispose of waste via halogenated solvent disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.